[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a piperidine ring substituted with a chlorobenzothiazole moiety and a methanol group. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of [1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol can be achieved through various synthetic routesThe reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance the synthesis process .
Chemical Reactions Analysis
[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The chlorobenzothiazole moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of [1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar compounds to [1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol include other benzothiazole derivatives such as:
- 2-(4-Chlorophenyl)benzothiazole
- 6-Chloro-2-(4-chlorophenyl)benzothiazole
- 2-(4-Chlorobenzyl)benzothiazole
These compounds share structural similarities with this compound but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its piperidine ring and methanol group, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-2-1-3-11-12(10)15-13(18-11)16-6-4-9(8-17)5-7-16/h1-3,9,17H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBDJKHXNCZXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.